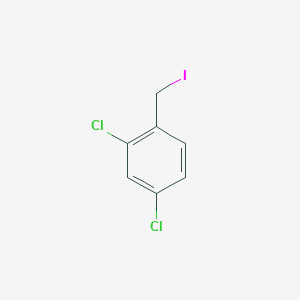

2,4-Dichloro-1-(iodomethyl)benzene

Overview

Description

2,4-Dichloro-1-(iodomethyl)benzene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of benzene, where two chlorine atoms and one iodomethyl group are substituted at the 2nd, 4th, and 1st positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-(iodomethyl)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of 2,4-dichlorotoluene. The process typically includes the following steps:

Chlorination: 2,4-Dichlorotoluene is chlorinated to introduce chlorine atoms at the desired positions.

Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to replace the methyl group with an iodomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters effectively.

Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(iodomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert it to the corresponding hydrocarbons.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of hydrocarbons or dehalogenated products.

Scientific Research Applications

2,4-Dichloro-1-(iodomethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive iodomethyl group.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable candidate for substitution reactions. The compound can interact with various molecular targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and oxidative addition.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichlorobenzyl chloride

- 2,4-Dichloroiodobenzene

- 2,4-Dichlorotoluene

Uniqueness

2,4-Dichloro-1-(iodomethyl)benzene is unique due to its iodomethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in synthetic chemistry for introducing iodine into organic molecules, facilitating further functionalization and complex molecule synthesis.

Biological Activity

2,4-Dichloro-1-(iodomethyl)benzene is a halogenated aromatic compound with significant applications in chemical synthesis, biological research, and potential therapeutic developments. Its unique iodomethyl group enhances its reactivity, making it a valuable tool in studying enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound's structure features two chlorine atoms and one iodomethyl group attached to a benzene ring. The iodomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity enables the compound to interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity. The primary mechanisms involved include:

- Nucleophilic Substitution : The iodomethyl group can be displaced by nucleophiles in biological systems.

- Oxidative Addition : The compound can undergo oxidative addition reactions, altering the electronic properties of target molecules.

Biological Applications

This compound has been utilized in several scientific fields:

- Enzyme Inhibition Studies : It serves as a reactive probe for studying enzyme kinetics and mechanisms. For example, it has been used to investigate the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression.

- Protein Labeling : The compound's ability to react with thiol groups in proteins makes it useful for labeling studies in proteomics.

- Drug Development : Its structural properties have led to investigations into its potential as a lead compound for new therapeutic agents targeting various diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Inhibition of Histone Deacetylases (HDACs) :

- A study demonstrated that derivatives of this compound exhibit varying degrees of inhibition against HDAC enzymes (IC50 values ranging from low micromolar to nanomolar concentrations). This suggests potential applications in cancer therapy where HDAC inhibition can reactivate silenced tumor suppressor genes .

- Antimicrobial Activity :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzyl chloride | Chlorine substituents | Moderate enzyme inhibitor |

| 2,4-Dichloroiodobenzene | Iodine substituent | Stronger reactivity than others |

| 2,4-Dichlorotoluene | Methyl group presence | Limited biological applications |

| This compound | Iodomethyl group enhances reactivity | Significant enzyme inhibition |

Properties

IUPAC Name |

2,4-dichloro-1-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASQNLDZUCSGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333780 | |

| Record name | 2,4-DICHLOROBENZYL IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-35-2 | |

| Record name | 2,4-DICHLOROBENZYL IODIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.